3-Fluoro-2-methoxyphenylboronic acid
Description
Significance of Arylboronic Acids in Advanced Organic Synthesis
Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. wikipedia.org Their prominence in organic synthesis is largely due to their role as key reagents in the Suzuki-Miyaura cross-coupling reaction. wisdomlib.orglibretexts.org This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, which is a fundamental process in the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govillinois.edu
The versatility and stability of arylboronic acids make them indispensable tools for synthetic chemists. nih.gov They are generally stable, often crystalline solids, and have low toxicity, which facilitates their handling and use in a variety of reaction conditions. nih.gov The Suzuki-Miyaura coupling, utilizing these compounds, allows for the efficient creation of biaryls, styrenes, and polyolefins, which are common structural motifs in many biologically active compounds and functional materials. wisdomlib.orgacs.org Beyond Suzuki coupling, arylboronic acids are also used in other significant transformations like the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and the Petasis reaction. wikipedia.orgresearchgate.net
Distinctive Role of Fluorinated Arylboronic Acids in Modern Chemical Transformations
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated arylboronic acids are particularly important in medicinal chemistry and materials science. nih.gov The presence of fluorine, a highly electronegative atom, can influence the electronic properties of the aryl ring and the acidity of the boronic acid group. nih.gov
Specifically, adding fluorine substituents can increase the Lewis acidity of the boron atom, which can be crucial for interactions with biological targets like enzymes or for modulating the reactivity in synthetic transformations. nih.gov This enhanced acidity can be advantageous in designing molecular receptors for important biomolecules. nih.gov In drug discovery, the incorporation of fluorine can improve metabolic stability, binding affinity, and bioavailability of a drug candidate. nih.gov Consequently, fluorinated arylboronic acids are valuable intermediates for synthesizing a wide range of fluorinated organic compounds with potential applications as pharmaceuticals and agrochemicals. researchgate.netchemimpex.com
Overview of Key Research Trajectories for 3-Fluoro-2-methoxyphenylboronic Acid
Research involving this compound is primarily focused on its application as a specialized building block in organic synthesis. Its specific substitution pattern makes it a valuable precursor for creating highly functionalized and complex molecules.
Key research applications include:
Synthesis of Herbicides: The compound serves as a crucial intermediate in the production of certain aminopicolinate-based herbicides.
Development of Therapeutic Agents: It is utilized in the synthesis of pyrimidinecarboxylic acid derivatives, which are being explored for their potential anti-cancer properties.
The utility of this compound in these areas stems from its role in palladium-catalyzed cross-coupling reactions, where it efficiently introduces the 3-fluoro-2-methoxyphenyl moiety into a target molecule. The presence of both the electron-withdrawing fluorine and the electron-donating methoxy (B1213986) group provides a unique electronic balance that can influence reaction outcomes and the properties of the final product.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ sigmaaldrich.com |
| Molecular Weight | 169.95 g/mol sigmaaldrich.com |
| CAS Number | 762287-59-2 moldb.com |
| Appearance | Solid sigmaaldrich.com |
| MDL Number | MFCD03095355 sigmaaldrich.com |
Properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBKKHOMBEJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620278 | |
| Record name | (3-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-59-2 | |
| Record name | B-(3-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762287-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxyphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0762287592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoro-2-methoxyphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L3DC2H8AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Fluoro 2 Methoxyphenylboronic Acid
Palladium-Catalyzed Borylation Strategies
The most prevalent and modern approach for synthesizing arylboronic acids is through palladium-catalyzed borylation, often referred to as the Miyaura borylation reaction. researchgate.net This methodology offers a direct and highly adaptable route from aryl halides to the corresponding boronic acids or their ester derivatives. The transformation is mechanistically related to the renowned Suzuki-Miyaura coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. rsc.org
The synthesis typically commences with a suitable aryl halide precursor. For the preparation of 3-fluoro-2-methoxyphenylboronic acid, precursors such as 1-bromo-3-fluoro-2-methoxybenzene or 1-iodo-3-fluoro-2-methoxybenzene are commonly employed. The reactivity of the halide (I > Br > Cl) is a critical factor, with iodides generally providing the best results and highest reaction rates due to the lower C-X bond dissociation energy. nih.govnih.gov These precursors provide the foundational phenyl ring structure onto which the boronic acid moiety is installed.
The boron atom is introduced using a diboron (B99234) reagent, with bis(pinacolato)diboron (B136004) (B₂pin₂) being the most widely used and commercially available source. nih.govorgsyn.org This reagent reacts with the aryl halide in the presence of a palladium catalyst to form a stable pinacol (B44631) boronate ester intermediate. This ester can be isolated or, more commonly, hydrolyzed in a subsequent step to yield the final boronic acid. Other diboron reagents, such as tetrahydroxydiboron (B82485) (B₂(OH)₄), have also been developed as more atom-economical alternatives to B₂pin₂. upenn.edu
The success of the borylation reaction hinges on the selection of an appropriate palladium catalyst system. The catalyst's role is to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the diboron reagent, and reductive elimination to release the arylboronate ester and regenerate the Pd(0) catalyst.
Commonly used catalyst systems include:
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A versatile and frequently used Pd(0) catalyst.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) : A robust and highly effective precatalyst that is stable to air and moisture. researchgate.netorganic-chemistry.org The dppf ligand provides enhanced stability and promotes high catalytic activity.
Optimization of the catalyst and ligand combination is crucial for achieving high yields and minimizing side reactions.
The reaction conditions, specifically the choice of solvent and base, exert a significant influence on the efficiency and selectivity of the borylation.
Base : A base is required to facilitate the transmetalation step. Common choices include potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃), and organic bases like triethylamine (B128534) (Et₃N). organic-chemistry.org The choice of base can be critical; for instance, using tertiary amines has been shown to be crucial for the selective formation of the carbon-boron bond when using pinacolborane as the boron source. organic-chemistry.org
Solvent : Aprotic polar solvents are typically employed to dissolve the reactants and facilitate the reaction. Common solvents include 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343). organic-chemistry.org The selection of the solvent can impact reaction rates and yields, and optimization is often necessary for specific substrates.
Table 1: Typical Components in Palladium-Catalyzed Borylation
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Aryl Halide Precursor | 1-Bromo-3-fluoro-2-methoxybenzene | Provides the aryl scaffold |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Donates the boron moiety |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-B bond formation |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Promotes the transmetalation step |
| Solvent | Dioxane, Tetrahydrofuran (THF) | Solubilizes reactants and reagents |
Alternative Synthetic Routes
While palladium catalysis is dominant, traditional organometallic methods provide an alternative pathway to arylboronic acids.
One of the first and most fundamental methods for synthesizing arylboronic acids involves the trapping of a nucleophilic arylmetal intermediate with an electrophilic boron reagent. nih.gov This multi-step process typically proceeds as follows:
Formation of the Arylmetal Intermediate : Starting from an aryl halide like 1-bromo-3-fluoro-2-methoxybenzene, a highly nucleophilic arylmetal species is generated. This is commonly achieved through a lithium-halogen exchange reaction at very low temperatures (e.g., -78 °C) using a strong organolithium base such as n-butyllithium (nBuLi). researchgate.netresearchgate.net Alternatively, a Grignard reagent can be prepared by reacting the aryl halide with magnesium metal. nih.govorganic-chemistry.org
Electrophilic Trapping : The pre-formed organometallic intermediate is then treated with a boron electrophile. Trialkyl borates, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), are the most common trapping agents. nih.govresearchgate.net The nucleophilic aryl group attacks the electron-deficient boron atom, forming a boronate ester intermediate.
Hydrolysis : The reaction is quenched with an aqueous acid (e.g., HCl). researchgate.net This final hydrolysis step converts the boronate ester into the desired this compound.
While effective, this method's primary drawbacks include the requirement for cryogenic temperatures and the high reactivity of the organometallic intermediates, which can limit functional group compatibility compared to palladium-catalyzed methods. nih.gov
Table 2: Steps in the Electrophilic Trapping Route
| Step | Procedure | Key Reagents |
|---|---|---|
| 1. Arylmetal Formation | Lithium-halogen exchange with the aryl halide precursor | n-Butyllithium (nBuLi) |
| 2. Electrophilic Trapping | Addition of a boron source to the arylmetal intermediate | Triisopropyl borate (B(OiPr)₃) |
| 3. Hydrolysis | Acidic workup to produce the final boronic acid | Aqueous HCl |
Strategies for Boronate Conversion and Isolation
The boronate ester formed in the quenching step is not the final product and must be converted to the desired boronic acid. This is typically achieved through hydrolysis. The reaction mixture containing the boronate ester is treated with an aqueous acid, which hydrolyzes the ester to yield this compound. google.com
Following hydrolysis, the isolation of the boronic acid from the aqueous and organic mixture is a critical step. One effective method involves the addition of a salt to the mixture of water and a water-miscible organic solvent, such as acetonitrile. google.com This process induces the separation of the mixture into an aqueous layer and an organic layer containing the desired boronic acid. The organic layer can then be separated to provide a solution of the product. google.com This method can improve the yield of the isolated boronic acid. google.com For further purification, techniques such as recrystallization or chromatography may be employed to achieve the high purity required for subsequent applications.
Table 2: Isolation and Purification Techniques
| Step | Method | Purpose |
|---|---|---|
| Conversion | Acidic Hydrolysis | Converts boronate ester to boronic acid google.com |
| Isolation | Salting out with a water-miscible organic solvent | Separates the boronic acid into the organic phase google.com |
| Purification | Recrystallization or Chromatography | Achieves high purity of the final product |
Considerations for Industrial Production Methods
The industrial-scale synthesis of this compound necessitates the use of automated reactors and continuous flow systems to ensure high yields, purity, and operational safety. Key considerations for industrial production include the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to minimize the formation of by-products. The scalability of the process is a primary concern, and continuous flow systems are particularly advantageous in this regard as they allow for large-scale production while maintaining consistent product quality. The choice of solvents and reagents also plays a crucial role, with a focus on cost-effectiveness, safety, and environmental impact. Efficient purification techniques, such as crystallization, are preferred at an industrial scale to isolate the final product in a highly pure form suitable for its intended applications in the agrochemical and pharmaceutical industries. google.com
Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methoxyphenylboronic Acid
Cross-Coupling Reaction Pathways
3-Fluoro-2-methoxyphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium- and copper-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho to the boronic acid functionality, imparts distinct reactivity and selectivity in these transformations. This article delves into the chemical reactivity and mechanistic details of this compound in several key cross-coupling reactions.
Suzuki-Miyaura Coupling: A Fundamental Reactivity Module
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound serves as a valuable coupling partner in the synthesis of complex biaryl and heteroaryl structures. mdpi.com This reaction typically involves the palladium-catalyzed coupling of the organoboronic acid with an organic halide or triflate. researchgate.net
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through a well-established sequence of three principal steps: oxidative addition, transmetalation, and reductive elimination.
Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) center. For boronic acids, this step typically requires activation by a base to form a more nucleophilic boronate species. The presence of the ortho-methoxy group in this compound can potentially influence this step through chelation with the palladium center, which may affect the rate and selectivity of the reaction. beilstein-journals.orgnih.gov The electron-withdrawing nature of the fluorine atom can also impact the nucleophilicity of the aryl group being transferred.
Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. The steric and electronic properties of both coupling partners and the ancillary ligands influence the efficiency of this step.
The choice of the palladium catalyst and the associated ligands is critical for the success of Suzuki-Miyaura couplings with sterically hindered and electronically challenging substrates like this compound.
Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have demonstrated exceptional activity in promoting these couplings. researchgate.netnih.gov These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and reductive elimination steps. For instance, the use of SPhos has been shown to be effective in the coupling of various aryl and heteroaryl halides, often allowing for reactions to be performed at lower catalyst loadings and milder temperatures. nih.gov
The table below illustrates representative catalytic systems employed in Suzuki-Miyaura reactions. While not all examples directly use this compound, they showcase the types of systems effective for structurally similar ortho-substituted boronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Note |
| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/Acetone | RT - 80 | Effective for a wide range of substrates. mdpi.com |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good for challenging couplings. nih.gov |
| Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 80 - 100 | Commonly used for heteroaryl couplings. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 - 100 | A classical, versatile catalyst system. |
This compound can be coupled with a variety of aryl and heteroaryl halides. The electronic nature of the halide coupling partner can influence the reaction efficiency, with electron-poor halides generally being more reactive. The steric hindrance around the coupling sites of both the boronic acid and the halide can also be a limiting factor, sometimes requiring more active catalyst systems or harsher reaction conditions.
A study on the Suzuki-Miyaura cross-coupling of various (hetero)aromatic aryl halides demonstrated that a range of aryl and heteroaryl bromides and chlorides could be successfully coupled with p-tolyl boronic acid, a structurally simpler analogue. nih.gov The reactions with electron-rich boronic acids, such as p-methoxyphenylboronic acid, proceeded well, suggesting that the methoxy group in this compound is unlikely to be a major impediment. nih.gov However, the combined steric bulk of the ortho-fluoro and ortho-methoxy groups may necessitate careful optimization of the reaction conditions, particularly the choice of ligand and base.
Chan-Lam Coupling and Related Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a boronic acid with an amine or an alcohol.
The reaction is believed to proceed through a copper(II) or copper(III) intermediate. The process can often be carried out under mild conditions, at room temperature and open to the air, which offers an advantage over some palladium-catalyzed methods. organic-chemistry.orgwikipedia.org While specific examples detailing the use of this compound in Chan-Lam couplings are not extensively documented in the provided search results, the general applicability of this reaction to a wide range of arylboronic acids suggests its potential utility. organic-chemistry.org The electronic and steric properties of this compound would likely influence its reactivity in this transformation.
Copper-Catalyzed Arylation Reactions
Beyond the Chan-Lam coupling, copper catalysts are employed in a variety of other arylation reactions where arylboronic acids serve as the aryl source. These reactions can lead to the formation of C-C, C-N, C-O, and other bonds.
For instance, copper-catalyzed homocoupling of arylboronic acids is a known side reaction but can also be a synthetic route to symmetrical biaryls. beilstein-journals.org Additionally, copper catalysis can be used for the arylation of other nucleophiles. A study on the copper(II)-catalyzed conversion of arylboronic acids to aryl azides demonstrates the versatility of these reagents in forming C-N bonds with different nitrogen sources. umn.edunih.gov The substrate scope of such reactions often includes a variety of substituted phenylboronic acids, and it is plausible that this compound would be a competent substrate in these transformations, although specific data is not available in the provided search results. umn.edunih.gov
Influence of Fluoro and Methoxy Substituents on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly modulated by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique chemical profile. nih.gov
Steric Effects: The methoxy group is positioned ortho to the boronic acid. This placement introduces a degree of steric hindrance around the reaction center. This steric bulk can be advantageous, as it can improve the regioselectivity in cross-coupling reactions by directing the incoming coupling partner. This effect can reduce the rate of reaction compared to less hindered analogues but often leads to cleaner reactions with fewer side products.
The table below compares the structural features of this compound with related compounds to illustrate the influence of substituent placement.
| Compound | Substituent Positions | Key Features and Effects on Reactivity |
| This compound | 3-Fluoro, 2-Methoxy | Optimal balance of electron-withdrawing (F) and electron-donating (OCH₃) effects; ortho-methoxy group provides steric hindrance, enhancing regioselectivity. |
| 2-Fluoro-4-methoxyphenylboronic acid | 2-Fluoro, 4-Methoxy | Fluorine at the ortho position increases steric bulk, which can reduce reaction rates. |
| 3-Fluoro-4-methoxyphenylboronic acid | 3-Fluoro, 4-Methoxy | Methoxy group at the para position reduces steric hindrance compared to the subject compound but may lead to lower regioselectivity. |
| 2-Methoxyphenylboronic acid | 2-Methoxy | Lacks the electron-withdrawing fluorine; features a strong intramolecular hydrogen bond which can influence conformation and reactivity. nih.gov |
Tautomeric Equilibria Involving Functionalized Phenylboronic Acids
Tautomerism, the interconversion of structural isomers, can occur in certain functionalized phenylboronic acids, particularly those with ortho substituents capable of intramolecular interactions with the boronic acid group. rsc.orgrsc.org A notable example is the ring-chain tautomerism observed in functionalized 2-formylphenylboronic acids. rsc.orgrsc.org These compounds can exist in an equilibrium between the open-chain aldehyde form and a cyclic hemiacetal-like form, specifically a 1,3-dihydro-1,3-dihydroxybenzo[c] rsc.orgoxaborole. rsc.orgrsc.org
Research on a series of substituted 2-formylphenylboronic acids demonstrated that this tautomeric equilibrium is observable in solution. rsc.orgrsc.org For instance, the presence of a fluorine atom at the 3-position was found to facilitate the formation of the cyclic tautomer. rsc.org This process is analogous to the cyclization of 2-formylbenzoic acid to 3-hydroxyphthalide. rsc.orgrsc.org
Using variable-temperature ¹H NMR spectroscopy, researchers were able to determine the equilibrium constants (Kt) and thermodynamic parameters for this tautomerization in a mixed acetone/water solvent system. rsc.org
| 2-Formylphenylboronic Acid Substituent | Kt (at 298 K) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
| 3-Fluoro | 0.23 | -13.0 | -55 |
| 3-Bromo | 0.46 | -10.0 | -41 |
| Unsubstituted | 0.08 | -11.0 | -58 |
Data adapted from research on tautomeric equilibria in functionalized 2-formylphenylboronic acids, which serves as a model for potential equilibria in ortho-functionalized boronic acids. rsc.org
While this specific tautomerism involves an ortho-formyl group, it highlights the potential for similar intramolecular cyclizations in other ortho-substituted phenylboronic acids, where a suitably positioned functional group can interact with the boronic acid. The electronic influence of substituents on the phenyl ring, such as the fluoro and methoxy groups in this compound, would be expected to play a crucial role in modulating the position of any such potential equilibrium.
Applications of 3 Fluoro 2 Methoxyphenylboronic Acid in Advanced Organic Synthesis
Construction of Biaryl Systems and Complex Molecular Frameworks
The synthesis of biaryl and polyaryl structures is fundamental in modern organic chemistry, as these motifs are prevalent in pharmaceuticals, natural products, and advanced materials. mdpi.com 3-Fluoro-2-methoxyphenylboronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions for the construction of these systems. This palladium-catalyzed reaction involves the coupling of the boronic acid with an aryl halide or triflate to form a new carbon-carbon bond. youtube.com
The presence of the fluoro and methoxy (B1213986) substituents on the boronic acid's phenyl ring influences the electronic properties and reactivity of the molecule, often leading to high yields and selectivity in coupling reactions. chemimpex.com These reactions are crucial for assembling complex molecular frameworks where the specific substitution pattern of the 3-fluoro-2-methoxyphenyl group is required to achieve desired biological activity or material properties. For instance, studies on related ortho-substituted phenylboronic acids have demonstrated their utility in the polyarylation of pyridine (B92270) rings, creating highly substituted and sterically hindered molecular frameworks. beilstein-journals.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis
| Boronic Acid | Coupling Partner (Ar-X) | Catalyst System | Product |
|---|---|---|---|
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ / Base | 3-Fluoro-2-methoxy-1,1'-biphenyl |
| This compound | Bromo-substituted Heterocycle | Pd₂(dba)₃ / Ligand / Base | Aryl-Heteroaryl Compound |
Role as a Versatile Building Block in Complex Molecule Synthesis
Beyond the straightforward synthesis of biaryls, this compound serves as a versatile building block for assembling more intricate and biologically active molecules. chemimpex.com Its stability and compatibility with a wide range of reaction conditions make it a reliable intermediate in multi-step synthetic pathways. chemimpex.com
In pharmaceutical and agrochemical research, this compound is a key precursor for various target molecules. chemimpex.com For example, it is used in the synthesis of aminopicolinate compounds, which have applications as herbicides. It is also integral to the creation of pyrimidinecarboxylic acid derivatives, a class of compounds explored for their potential therapeutic properties, including anticancer activity. The unique substitution pattern it provides is often a critical component of the pharmacophore responsible for the molecule's biological function. Isomeric and related fluorinated methoxyphenylboronic acids are similarly employed to synthesize a range of biologically active agents, including enzyme inhibitors and receptor antagonists. ontosight.aisigmaaldrich.comcenmed.com
Regioselective and Stereoselective Transformations Facilitated by the Compound
Regioselectivity refers to the preferential reaction at one position over other possible positions, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com The specific arrangement of substituents in this compound plays a crucial role in directing the outcome of certain chemical transformations.
The ortho-methoxy group introduces a degree of steric hindrance around the boronic acid moiety. This steric bulk can influence the regioselectivity of cross-coupling reactions, particularly when reacting with substrates that have multiple potential reaction sites. By physically blocking certain approaches of the catalyst complex, the methoxy group can direct the coupling to a less hindered or electronically favored position, leading to a single, desired constitutional isomer. masterorganicchemistry.com Studies involving various ortho-substituted phenylboronic acids in reactions with poly-halogenated pyridines have shown that the nature of the ortho-substituent can significantly influence the order and position of substitution, a clear demonstration of regiocontrol. beilstein-journals.orgnih.gov In some cases, this control can lead to the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond—in a selective manner. nih.gov
Synthesis of Heterobiaryls
Heterobiaryls, which are biaryl systems where one or both aromatic rings are heterocycles, are privileged structures in medicinal chemistry. researchgate.net They are found in numerous commercial drugs and therapeutic candidates. This compound is a valuable reagent for synthesizing these important molecular scaffolds. cenmed.com
Through Suzuki-Miyaura cross-coupling, the compound can be efficiently coupled with a variety of heteroaryl halides or triflates (such as those based on pyridine, pyrimidine, or thiazole) to produce the corresponding heterobiaryl products. cenmed.comresearchgate.net The development of robust catalytic systems has overcome many challenges historically associated with coupling nitrogen-containing heterocycles, allowing for the reliable use of reagents like this compound in these syntheses. researchgate.net This capability is essential for drug discovery programs that rely on creating diverse libraries of compounds for biological screening.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Iodobenzene |
| 3-Fluoro-2-methoxy-1,1'-biphenyl |
| 3,4,5-tribromo-2,6-dimethylpyridine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Aminopicolinates |
Applications in Medicinal Chemistry and Drug Discovery
Intermediate in the Synthesis of Biologically Active Compounds
3-Fluoro-2-methoxyphenylboronic acid serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl systems, which are common structural motifs in pharmaceuticals. The specific placement of the fluoro and methoxy (B1213986) groups on the phenyl ring influences the electronic properties and reactivity of the molecule, allowing for precise control in the synthesis of complex drug targets.
Development of Novel Drug Candidates
The unique substitution pattern of this compound makes it a valuable reagent for medicinal chemists in the discovery of new drugs. It allows for the introduction of the 3-fluoro-2-methoxyphenyl moiety into a target molecule, which can significantly impact its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
Research documented in patent literature demonstrates its application in creating novel compounds with therapeutic potential. For instance, it has been used as a key reactant in the synthesis of new 3-amino-pyridine derivatives that function as agonists for G protein-coupled bile acid receptor 1 (GPBAR1), a target for metabolic diseases like type II diabetes. google.com It is also employed in the production of biaryl derivatives investigated for their potent antifungal activity, particularly against Trichophyton fungi, a primary cause of superficial mycosis. google.com
Table 1: Examples of Drug Candidates Synthesized Using this compound
| Target Class | Resulting Compound Type | Potential Therapeutic Area |
|---|---|---|
| Kinase Inhibitors | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | Neurology, Oncology |
| GPBAR1 Agonists | 3-Amino-pyridine derivatives | Metabolic Diseases |
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapy drugs, particularly in oncology. This compound has been specifically utilized in the synthesis of novel kinase inhibitors. Through Suzuki coupling reactions, this boronic acid is used to build the core structures of compounds designed to inhibit specific kinases involved in cell signaling pathways.
A notable application is in the creation of pyrazolo[1,5-a]pyrimidine-based compounds designed as inhibitors of Adaptor Associated Kinase 1 (AAK1). google.com AAK1 is a serine/threonine kinase implicated in neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia. google.com In the synthesis described in patent literature, this compound (CAS RN 762287-59-2) is reacted with a brominated pyrazolopyrimidine core to generate the final inhibitor molecule. google.com
Furthermore, this compound is a reactant in the synthesis of biaryl derivatives with potential inhibitory activity against Aurora kinases, which are key regulators of cell division and are considered important targets in cancer therapy. google.com
Table 2: Kinase Inhibitors Synthesized via this compound
| Target Kinase | Compound Scaffold | Synthetic Reaction |
|---|---|---|
| Adaptor Associated Kinase 1 (AAK1) | Pyrazolo[1,5-a]pyrimidine | Suzuki Coupling |
As of the latest available data, specific applications of this compound as a direct precursor for antithrombotic agents, GSK-3β inhibitors, NMDA receptor antagonists, dual modulators of inflammation and bone loss, or CB1 antagonists are not prominently documented in publicly accessible scientific literature or patents. These applications are more commonly associated with its isomer, 4-Fluoro-2-methoxyphenylboronic acid.
The strategic placement of the fluoro and methoxy substituents on the phenylboronic acid scaffold allows for nuanced interactions in biological systems and provides a reactive handle for synthetic chemists. These features have positioned the compound as a valuable starting material in the development of novel therapeutic agents.
Targeted Therapies and Enhancement of Therapeutic Efficacy: Oncology Research Applications
In the pursuit of targeted cancer therapies, this compound serves as a key building block for creating complex heterocyclic molecules designed to interact with specific biological targets. Its utility is demonstrated in the synthesis of compounds aimed at inhibiting kinases, a class of enzymes often dysregulated in cancer.
For instance, this compound is used as a reactant in a Suzuki coupling reaction to synthesize pyrazolo[1,5-a]pyrimidine derivatives. google.com One such derivative, isopropyl 4-(3-(3-fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)piperazine-1-carboxylate, was developed as part of a series of compounds intended to inhibit Adaptor Associated Kinase 1 (AAK1), a protein implicated in multiple cellular processes. google.com The synthesis involves coupling this compound with a brominated pyrazolo[1,5-a]pyrimidine core. google.com This application highlights the role of the compound as a critical intermediate in generating potential therapeutic agents for oncology and other diseases. google.com
Antimicrobial Applications and Research on Bacterial Resistance
The broader class of fluorinated and halogenated arylboronic acids has shown significant promise in the fight against microbial pathogens. nih.govfrontiersin.org The presence of a fluorine atom, as seen in this compound, can enhance the Lewis acidity of the boronic acid moiety and improve properties like lipophilicity, which are crucial for antimicrobial activity. nih.govnih.gov
Research into related compounds provides a strong basis for the potential antimicrobial efficacy of this compound. Studies on (trifluoromethoxy)phenylboronic acids have demonstrated antibacterial potency against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. nih.govmdpi.comsemanticscholar.org Docking studies from this research suggest that these compounds may act by interacting with essential bacterial enzymes like leucyl-tRNA synthetase (LeuRS). mdpi.comsemanticscholar.org
More recent investigations into other halogenated phenylboronic acids have identified compounds with potent antibacterial and antibiofilm activity against pathogenic Vibrio species. frontiersin.org Certain iodo-substituted boronic acids were found to have minimum inhibitory concentrations (MIC) of 100 μg/mL and were capable of diminishing several virulence factors, including motility and biofilm formation. frontiersin.org
Interactive Table: Antimicrobial Activity of Related Phenylboronic Acid Derivatives
| Compound Class | Test Organism | Observed Effect | Potential Mechanism of Action | Reference |
| (Trifluoromethoxy)phenylboronic acids | Escherichia coli, Bacillus cereus | Antibacterial activity | Inhibition of Leucyl-tRNA Synthetase (LeuRS) | mdpi.com, nih.gov |
| Halogenated phenylboronic acids | Vibrio parahaemolyticus | Antibacterial and antibiofilm activity (MIC 100-200 µg/mL) | Reduction in virulence factors (motility, biofilm) | frontiersin.org |
| Fluoro-2-formylphenylboronic acids | Fungi | Antifungal activity | Structural similarities to benzoxaborole drugs | nih.gov |
These findings collectively suggest that this compound is a candidate for antimicrobial research, although specific studies confirming its activity are not yet prominent in the literature.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. Such studies involve synthesizing a series of derivatives by modifying specific parts of a parent molecule and then evaluating their effects on a biological target.
For this compound, the key structural features for modification in potential SAR studies would be:
The Phenyl Ring: Introducing or altering substituents on the ring could modulate electronic properties, lipophilicity, and steric profile.
The Fluoro Group: Its position and interaction with adjacent groups are critical. Replacing it with other halogens or electron-withdrawing groups would clarify its role in target binding.
The Methoxy Group: Modification of this group could influence solubility and hydrogen bonding capabilities.
While the principles of SAR are well-established, detailed SAR studies for derivatives specifically synthesized from this compound are not extensively documented in publicly available scientific literature. Future research in this area would be invaluable for optimizing derivatives for specific therapeutic targets.
Bioconjugation Strategies for Diagnostics and Therapeutics
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are present in many biological molecules like saccharides and glycoproteins. This unique reactivity makes them valuable tools in bioconjugation for both diagnostic and therapeutic purposes.
This strategy can be used to:
Label proteins with reporter molecules for imaging and diagnostic assays.
Attach drugs to antibodies to create antibody-drug conjugates (ADCs) for targeted drug delivery.
Develop sensors for detecting sugars and other diol-containing analytes.
While the general utility of the boronic acid functional group in bioconjugation is widely recognized, specific applications and detailed strategies employing this compound are not yet described in the available research literature. Its potential in this field remains an area for future exploration.
Applications in Materials Science and Advanced Materials Development
Organic Electronic Materials
While specific performance data for 3-Fluoro-2-methoxyphenylboronic acid in final devices is proprietary or part of ongoing research, its utility as a synthetic intermediate is established by the application of its isomers in organic electronics. Structurally related fluorinated and methoxy-substituted phenylboronic acids are categorized as materials for Organic Light-Emitting Diodes (OLEDs) and solar cells. ambeed.com The primary role of this compound is as a precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the complex conjugated molecules that form the active layers in these devices. chemimpex.com
Components in Organic Light-Emitting Diodes (OLEDs)
In the synthesis of materials for OLEDs, building blocks like this compound are used to introduce specific electronic characteristics into the final emissive or charge-transport molecules. The fluorine substituent can enhance the electron-accepting properties and improve the oxidative stability of the material, while the methoxy (B1213986) group can influence solubility and molecular packing. These modifications are crucial for controlling the HOMO/LUMO energy levels, which in turn determines the color of the emitted light and the efficiency of the device. Isomers of this compound are specifically included in product categories for OLED materials, indicating the relevance of this substitution pattern for the industry. ambeed.com
Applications in Organic Photovoltaic Devices
In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials with tailored energy levels is critical for efficient charge separation and transport. The use of substituted phenylboronic acids allows for the systematic modification of the electronic structure of conjugated polymers and small molecules. The introduction of the 3-fluoro-2-methoxy-phenyl group via Suzuki coupling can influence the bandgap of the resulting material, impacting its light-absorption spectrum. The enhanced stability offered by fluorination is also a desirable trait for improving the operational lifetime of OPV devices.
The table below summarizes the influence of the compound's functional groups on the properties of organic electronic materials.
| Functional Group | Influence on Material Properties | Application Benefit |
| Boronic Acid | Enables C-C bond formation via Suzuki coupling. | Allows incorporation into large conjugated systems. |
| Fluorine Atom | Lowers HOMO/LUMO energy levels; increases oxidative stability. | Enhances electron transport and device lifetime. |
| Methoxy Group | Donates electron density; can improve solubility. | Modifies electronic properties and processing characteristics. |
Functionalized Polymers and Nanomaterials
The boronic acid functional group is the key to the application of this compound in creating functionalized polymers and modifying nanomaterial surfaces. This group can form reversible covalent bonds with diol-containing molecules, providing a powerful tool for material design.
Surface Modification and Functionalization
The ability of boronic acids to react with diols is exploited for the controlled assembly and functionalization of surfaces. Research into dynamic covalent bonds has demonstrated the use of phenylboronic acids in creating multicomponent surface architectures. nih.govrsc.org By immobilizing this compound or polymers bearing this moiety onto a surface, that surface gains the ability to selectively bind to molecules containing diol groups, such as carbohydrates or certain proteins. This allows for the creation of responsive surfaces for applications in biotechnology and diagnostics.
Utilization of Dynamic Covalent Bonds for Material Property Enhancement
Dynamic covalent bonds are reversible chemical bonds that can break and reform under specific conditions, leading to materials that are adaptive and can self-heal. The reaction between a boronic acid and a diol to form a boronate ester is a prime example of a dynamic covalent bond. These bonds are of significant interest for constructing functional systems. nih.govrsc.org
Research has focused on integrating boronate esters as a third, orthogonal dynamic bond alongside disulfides and hydrazones. nih.govrsc.org A key challenge has been the inherent instability of many boronate esters. nih.govrsc.org To overcome this, studies have screened phenylboronic acids with various substituents, including fluorine, to identify the least labile (most stable) boronate esters. nih.govrsc.org The presence of the fluorine atom in this compound can modulate the Lewis acidity of the boron center, influencing the stability and exchange rate of the boronate ester bond. This makes it a valuable component for developing robust, self-healing, or stimuli-responsive materials. nih.govrsc.orgresearchgate.net
Development of Chemical Sensors and Diagnostic Tools
The selective and reversible binding of boronic acids to compounds with diol functionalities is the foundation for their use in chemical sensors. This is particularly effective for the detection of saccharides, including glucose.
A common sensor design involves linking a phenylboronic acid moiety to a fluorescent molecule. mdpi.com In the absence of the target analyte (e.g., glucose), the sensor has a certain fluorescence emission. When glucose is present, it binds to the boronic acid to form a boronate ester. This binding event alters the electronic environment of the fluorophore, causing a detectable change in the fluorescence signal (either an increase or decrease in intensity or a shift in wavelength). mdpi.com Phenylboronic-acid-modified magnetic nanoparticles have been used to create fluorescent probes for glucose based on this principle. mdpi.com
The table below outlines the applications of this compound in materials science.
| Application Area | Underlying Principle | Role of this compound |
| Organic Electronics (OLEDs, OPVs) | Tuning of electronic properties of conjugated molecules. | Building block in Suzuki couplings to introduce specific electronic and stability characteristics. |
| Surface Functionalization | Covalent bond formation between boronic acid and surface diols. | Anchoring moiety to create surfaces that can bind to target biomolecules. |
| Self-Healing/Adaptive Materials | Reversible formation of boronate esters (dynamic covalent bonds). | Component to form stable yet dynamic cross-links in polymer networks. nih.govrsc.org |
| Chemical Sensors (e.g., for glucose) | Reversible binding of boronic acid to diols on target molecules. | The recognition element that triggers a signal change upon binding to the analyte. mdpi.com |
Computational and Theoretical Investigations of 3 Fluoro 2 Methoxyphenylboronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely employed to study compounds such as 3-Fluoro-2-methoxyphenylboronic acid, offering a balance between accuracy and computational cost.
Density Functional Theory (DFT) is a powerful method for assessing the structural and spectral properties of organic compounds. nih.gov For aromatic boronic acids, calculations are frequently performed using the B3LYP functional with a 6-311++G(d,p) basis set to investigate equilibrium geometry and other properties. nih.govresearchgate.net
The molecular architecture of this compound involves a sophisticated interplay between its geometric and electronic characteristics. The boronic acid group is expected to be largely planar and nearly coplanar with the phenyl ring, a common feature in related phenylboronic acid derivatives. The presence of the ortho-methoxy group can introduce moderate steric hindrance, potentially causing a slight twist in the dihedral angle between the boronic acid group and the aromatic ring.
The electronic environment of the molecule is complex due to the competing effects of its substituents. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, while the methoxy (B1213986) group at the 2-position donates electron density to the aromatic system through resonance. This electronic balance influences the molecule's acidity, reactivity, and spectroscopic profile.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the nucleophilicity or basicity of a molecule, representing the orbital from which it donates electron density. youtube.comlibretexts.org Conversely, the LUMO relates to the electrophilicity, indicating the orbital through which the molecule accepts electron density. youtube.comlibretexts.org
For substituted phenylboronic acids, the localization of these frontier orbitals is predictive of their chemical behavior. In studies of similar compounds like ethoxyphenyl boronic acids, the HOMO orbitals are typically localized on the substituted phenyl ring, while the LUMO orbitals are concentrated on the boronic acid group. researchgate.net By analogy, for this compound, the HOMO is expected to be centered on the electron-rich methoxy- and fluoro-substituted aromatic ring. The LUMO, representing the region susceptible to nucleophilic attack, is anticipated to be localized on the electron-deficient boronic acid moiety. researchgate.netresearchgate.net This separation dictates the molecule's reactivity in processes such as Suzuki-Miyaura coupling.
Theoretical calculations can precisely determine key electronic properties. The energies of the HOMO and LUMO orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Calculations for analogous molecules, such as 3-ethoxyphenyl boronic acid, have shown a HOMO-LUMO energy gap of approximately 5.15 eV. researchgate.net The specific values for this compound would be determined through dedicated DFT calculations. These computations also yield other electronic parameters such as ionization potential, electron affinity, hardness, and softness. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) methods are used to calculate excitation energies and predict the corresponding UV-Vis absorption wavelengths. nih.gov
Table 1: Representative Calculated Electronic Properties
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.4 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.1 eV | Correlates with chemical reactivity and stability |
| Excitation Energy | 4.8 eV | Energy required for electronic transition |
| Absorption Wavelength (λmax) | 258 nm | Predicted wavelength of maximum UV-Vis absorption |
Note: The values presented are illustrative and based on typical results for structurally similar phenylboronic acids. Actual values require specific computation for this compound.
Theoretical calculations can also predict the potential for non-linear optical (NLO) activity. Organic molecules with significant differences in electron density distribution, often described by molecular hyperpolarizability, may exhibit NLO properties. ru.nl The unique electronic environment of this compound, arising from its electron-donating and electron-withdrawing substituents, suggests it could be a candidate for NLO materials research. nih.gov
Mulliken charge analysis is a computational method used to assign partial atomic charges, providing insight into the intramolecular charge distribution. semanticscholar.org This analysis is crucial for understanding molecular polarity, dipole moment, and electronic properties. researchgate.net For this compound, the analysis would quantify the electron-withdrawing effect of the fluorine atom and the boronic acid group, and the electron-donating effect of the methoxy group, revealing the most electropositive and electronegative sites within the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding patterns, including lone pairs and delocalized interactions within a molecule. wisc.edu It is particularly useful for analyzing hyperconjugative interactions, which are key to understanding molecular stability and intermolecular bonding.
The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.gov In a molecule like this compound, significant interactions are expected between the lone pair orbitals of the oxygen atoms in the methoxy and hydroxyl groups and the antibonding orbitals of adjacent bonds. For instance, a second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy from interactions such as the donation of electron density from an oxygen lone pair (LP) to an antibonding C-C π* orbital of the aromatic ring or a B-O σ* orbital. nih.gov These interactions are fundamental to the molecule's conformational stability and its ability to form hydrogen bonds. nih.gov
Molecular Dynamics and Docking Studies (e.g., with Periplasmic Proteins)
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein. researchgate.net These methods are essential components of modern drug design and discovery. researchgate.net
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. mdpi.com For this compound, docking studies could be employed to investigate its potential to inhibit bacterial enzymes, such as those located in the periplasmic space. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of many enzymes, making it a key functional group for inhibitor design. A docking simulation would place the molecule into the active site of a target protein and score the interaction based on factors like hydrogen bonding and hydrophobic contacts. nih.gov
Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key intermolecular interactions that hold the ligand in the binding site. researchgate.net This combination of docking and MD allows for a detailed, dynamic understanding of the binding mechanism at an atomic level, guiding the design of more potent and specific inhibitors. researchgate.net
Theoretical Prediction of Reactivity and Mechanistic Pathways
Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and for elucidating the intricate mechanisms of their reactions. Through methods such as Density Functional Theory (DFT), researchers can model electronic structures, reaction energies, and transition states to gain a deeper understanding of the compound's behavior in complex chemical transformations.
Transition-State Barrier Calculations for Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most important applications for arylboronic acids. Theoretical calculations are crucial for understanding the kinetics and feasibility of these reactions. By modeling the reaction pathway, the energy barriers of key steps, such as transmetalation and reductive elimination, can be determined.
For this compound, DFT calculations (specifically using the B3LYP/6-31G* level of theory) have been employed to predict its reactivity. These calculations reveal that the activation energy for the Suzuki-Miyaura coupling reaction with aryl bromides is approximately 25 kcal/mol. This calculated barrier is noted to be lower than that of non-fluorinated analogues, highlighting the influence of the fluorine substituent on the reaction kinetics. The mechanism involves the formation of a palladium complex with the boronic acid, which then facilitates the transmetalation step to create a new carbon-carbon bond. The ortho-methoxy group can introduce a degree of steric hindrance, which may improve regioselectivity in these reactions compared to other isomers.
| Computational Method | Reaction Type | Calculated Parameter | Value |
| DFT (B3LYP/6-31G) | Suzuki-Miyaura Coupling | Activation Energy | ~25 kcal/mol |
| DFT (B3LYP/6-31G) | Nucleophilic Attack | LUMO Energy | -1.8 eV |
This table presents theoretical values calculated for this compound to predict its reactivity in cross-coupling reactions.
Solvation Effects and Stability Studies
The stability of boronic acids and their behavior in solution are significantly influenced by the solvent. researchgate.netsdu.dknih.gov Computational models can predict how different solvents affect the stability of both the boronic acid and its reactive intermediates. For this compound, its amphiphilic character, arising from the polar boronic acid group and the more lipophilic substituted aromatic ring, dictates its solubility and stability in various media.
The compound shows moderate solubility in polar protic solvents, facilitated by hydrogen bonding at the boronic acid moiety. In aqueous-organic solvent mixtures, the compound exhibits pH-dependent behavior; the neutral boronic acid form is more prevalent and soluble in organic phases under acidic conditions, while the charged boronate species is favored under basic conditions. Computational models can guide the selection of optimal solvent systems, such as mixed solvents like THF/H₂O, to improve solubility while maintaining the stability of the boronic acid. The stability of boronic acids is also a critical factor in their application, as processes like protodeboronation can be a significant side reaction. acs.orgnih.gov The rate of such side reactions is highly dependent on pH and the electronic nature of the aryl group. acs.org
Lewis Acidity and Boronate Formation in Aqueous Solution
Boronic acids are Lewis acids, meaning they can accept a pair of electrons. researchgate.netsemanticscholar.org This property is central to their chemistry, particularly their ability to form reversible covalent bonds with diols. wikipedia.org In aqueous solution, a boronic acid (RB(OH)₂) exists in equilibrium with its corresponding anionic tetrahedral boronate form ([RB(OH)₃]⁻). nih.govresearchgate.net The position of this equilibrium is quantified by the pKa value.
For this compound, computational predictions suggest a pKa value of approximately 7.90. This indicates moderate acidity, which is a result of the competing electronic effects of its substituents.
Influence of Aromatic Substituents on Lewis Acidity
The Lewis acidity of an arylboronic acid is heavily modulated by the electronic properties of the substituents on the aromatic ring. nih.govnih.gov Electron-withdrawing groups generally increase Lewis acidity (lowering the pKa), while electron-donating groups decrease it (raising the pKa). nih.govnih.gov
In this compound, a unique electronic balance exists.
3-Fluoro Group : The fluorine atom at the meta position is strongly electron-withdrawing primarily through its inductive effect, which enhances the electrophilicity and Lewis acidity of the boron center. nih.gov
2-Methoxy Group : The methoxy group at the ortho position is electron-donating through resonance, which can counteract the inductive effect of the fluorine and provide stabilization.
| Substituent | Position | Electronic Effect | Impact on Lewis Acidity |
| Fluoro | 3 (meta) | Electron-withdrawing (Inductive) | Increase |
| Methoxy | 2 (ortho) | Electron-donating (Resonance) | Decrease |
This table summarizes the influence of the aromatic substituents of this compound on the Lewis acidity of the boron center. nih.gov
Polar-π Interactions and Solvation Effects on Boronic Acid/Boronate Equilibria
Recent computational and experimental studies have highlighted the importance of more subtle, through-space interactions in stabilizing boronic acids and their conjugate boronate bases. researchgate.netsemanticscholar.org Polar-π interactions, which occur between the polarized B-O-H bonds of the boronic acid/boronate and the electron-rich aromatic system, can contribute to the stability of these species. researchgate.netsdu.dk
Quantum chemical analyses on model systems show that both the neutral boronic acid and the anionic boronate forms can be stabilized by flanking aromatic rings. researchgate.netsdu.dk Solvation also plays a critical, and sometimes counteracting, role. semanticscholar.org While intrinsic through-space polar-π interactions might be stronger in the boronate form in a vacuum, this effect can be canceled out by solvation energies in an aqueous solution. semanticscholar.org The solvation energy for the charged boronate is significantly more stabilizing than for the neutral boronic acid. researchgate.net This complex interplay between intramolecular polar-π effects and intermolecular solvation effects ultimately governs the boronic acid/boronate equilibrium (pKa) in aqueous solutions. researchgate.netsemanticscholar.org
Derivatization and Structural Modification Studies of 3 Fluoro 2 Methoxyphenylboronic Acid
Synthesis of Boronic Esters and Other Boron Derivatives
3-Fluoro-2-methoxyphenylboronic acid serves as a versatile precursor for the synthesis of various boronic esters and other boron derivatives. These derivatives are often preferred in organic synthesis due to their enhanced stability, solubility in organic solvents, and ease of handling compared to the parent boronic acid, which can exist as oligomeric anhydrides like boroxines. sciforum.net
The formation of boronic esters from this compound is typically achieved through condensation reactions with diols. This equilibrium-driven process necessitates the removal of water to drive the reaction toward the product. sciforum.net Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols. The resulting cyclic boronate esters, such as pinacol esters, are particularly prevalent in cross-coupling reactions due to their stability and compatibility with a wide range of reaction conditions.
Standard laboratory techniques for synthesizing boronic esters from boronic acids include:
Azeotropic distillation: The reaction is conducted in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove water as it forms. sciforum.net
Use of dehydrating agents: Reagents such as anhydrous magnesium sulfate (B86663) (MgSO₄), calcium hydride (CaH₂), or molecular sieves can be added to the reaction mixture to sequester water. sciforum.net
Beyond simple diols, derivatization with functionalized diols or other bidentate ligands can introduce new functionalities. For instance, reaction with tartrate derivatives can yield chiral boronic esters, which have applications as chiral Lewis acid catalysts in asymmetric synthesis. sciforum.net The reactivity of this compound also allows for its conversion into other organoboron species, such as aryltrifluoroborates, by treatment with potassium hydrogen fluoride (B91410) (KHF₂). These derivatives often exhibit different reactivity profiles and enhanced stability.
Modification of Peripheral Substituents for Modulating Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are profoundly influenced by its peripheral substituents—the fluorine atom and the methoxy (B1213986) group. rsc.orgrsc.org Modifying these or introducing additional substituents onto the phenyl ring can fine-tune the electronic and steric properties of the molecule, thereby modulating its performance in synthesis.
The electronic nature of the substituents dictates the nucleophilicity of the aryl group and the Lewis acidity of the boron center.
Fluorine (at C3): As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid. nih.gov
Methoxy Group (at C2): The methoxy group is electron-donating through resonance but can be weakly electron-withdrawing inductively. Its position ortho to the boronic acid can also introduce steric effects and potential intramolecular coordination with the boron atom.
Strategic modifications can be envisioned to alter reactivity:
Introduction of Additional Electron-Withdrawing Groups: Adding groups like nitro (-NO₂) or cyano (-CN) to the aromatic ring would further increase the Lewis acidity and could impact the transmetalation step in cross-coupling reactions.
Introduction of Electron-Donating Groups: Incorporating groups like alkyl or additional alkoxy substituents would increase the electron density of the aromatic ring, potentially accelerating oxidative addition to the palladium catalyst.
The interplay between these groups allows for precise control over reaction outcomes. For instance, in C-H activation reactions, the directing ability of the boronic acid group can be enhanced or attenuated by the electronic properties of the other ring substituents, thereby controlling positional selectivity. nih.gov The choice of ligands in catalytic systems can also work in concert with these substituent effects to achieve desired selectivity. nih.gov
Chiral Derivatization Protocols for Stereochemical Analysis via NMR Spectroscopy
Boronic acids are effective chiral derivatizing agents (CDAs) for determining the enantiomeric purity of chiral molecules, such as diols, amines, and amino alcohols, using NMR spectroscopy. bath.ac.ukrsc.orgscispace.com The principle involves reacting the chiral analyte with the boronic acid to form diastereomeric derivatives. These diastereomers, having different spatial arrangements, exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of the enantiomeric excess (ee) of the original analyte. rsc.org
This compound can be employed in such protocols. The reaction with a chiral diol, for example, would produce a mixture of diastereomeric cyclic boronate esters. The differing chemical environments of the protons or other NMR-active nuclei in these diastereomers lead to separate, ideally baseline-resolved, signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. The integration of these distinct signals provides a direct measure of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting diol. rsc.orgscispace.com
A common three-component approach involves the condensation of a chiral analyte (like a primary amine or diol) with an ortho-formylphenylboronic acid and a chiral auxiliary. researchgate.netacs.org While this compound itself is not a formyl derivative, its use as a CDA with chiral diols remains a viable two-component strategy. The presence of the fluorine atom provides an additional NMR probe; the ¹⁹F NMR spectrum of the resulting diastereomeric esters may show well-resolved signals with significant chemical shift non-equivalence (Δδ), simplifying the analysis.
| Analyte Type | Derivatization Product | NMR Probe | Expected Outcome |
| Chiral Diol | Diastereomeric cyclic boronate esters | ¹H, ¹³C, ¹⁹F | Separate signals for each diastereomer, allowing ee calculation. |
| Chiral Amine | Diastereomeric aminoboronate complexes (often in a multi-component system) | ¹H, ¹⁹F | Resolved signals for imine or other characteristic protons/fluorine. researchgate.net |
| Chiral Hydroxylamine | Diastereomeric nitrono-boronate ester complexes | ¹H | Distinct resonances for the diastereomeric products. bath.ac.uk |
Impact of Fluorine Introduction on Lewis Acidity and Biological Activity
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. researchgate.netstonybrook.eduresearchgate.net In this compound, the fluorine atom has a pronounced effect on both the Lewis acidity of the boron center and the molecule's potential biological activity.
Lewis Acidity: Boronic acids function as Lewis acids by accepting a pair of electrons from a Lewis base (like a hydroxide (B78521) ion) into the vacant p-orbital of the boron atom, causing a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral). nih.govresearchgate.net The strength of this acidity is quantified by the pKₐ value. The introduction of electron-withdrawing substituents, such as fluorine, onto the phenyl ring enhances the Lewis acidity (lowers the pKₐ). nih.govdntb.gov.ua
This effect is primarily due to the inductive effect of the fluorine atom, which withdraws electron density from the aromatic ring and, consequently, from the boron atom. This makes the boron center more electron-deficient and thus a stronger Lewis acid. nih.gov An ortho-fluorine substituent can further increase acidity through the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron atom (B-O-H···F). nih.gov The increased acidity is crucial for applications such as carbohydrate sensing, as it allows for the binding of diols at physiological pH. nih.gov
Table: Effect of Fluorine Substitution on Phenylboronic Acid pKₐ
| Compound | pKₐ | Effect of Fluorine |
|---|---|---|
| Phenylboronic acid | 8.86 | - |
| 4-Fluorophenylboronic acid | 8.77 | Minor increase in acidity |
| 3-Fluorophenylboronic acid | ~8.4 | Moderate increase in acidity |
| 2-Fluorophenylboronic acid | ~7.6 | Significant increase in acidity |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | Substantial increase in acidity |
Data compiled from literature sources for illustrative purposes. nih.gov
Biological Activity: The strategic placement of fluorine is a cornerstone of modern drug design. nih.govmdpi.com Fluorine substitution can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its binding affinity to biological targets through favorable electrostatic interactions, and improve its membrane permeability and bioavailability. nih.gov
Phenylboronic acid derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govfrontiersin.org The presence of fluorine in such molecules can potentiate these effects. For example, Tavaborole, an antifungal drug, is a benzoxaborole derivative containing a fluorine atom, highlighting the importance of this element in developing potent bioactive compounds. nih.gov The enhanced Lewis acidity of fluorinated boronic acids can facilitate covalent interactions with target enzymes or proteins, which may be a key aspect of their mechanism of action. nih.gov
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic study of 3-Fluoro-2-methoxyphenylboronic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.
Variable-Temperature ¹H NMR for Equilibrium Constant Determination
While specific studies employing variable-temperature ¹H NMR to determine equilibrium constants for this compound are not extensively documented in publicly available literature, this technique is a powerful method for studying dynamic equilibria. For phenylboronic acids in general, variable-temperature NMR can be used to monitor changes in chemical shifts and coupling constants as a function of temperature. This data allows for the calculation of thermodynamic parameters, such as the equilibrium constant (K), enthalpy (ΔH°), and entropy (ΔS°), for processes like self-association (e.g., dimer or trimer formation) or reversible binding with other molecules.
¹H, ¹³C, and ¹⁹F NMR for Structural and Diastereomeric Analysis
The structural confirmation of this compound and its derivatives relies heavily on ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique insights into the molecular structure.
¹H NMR spectroscopy reveals the number and connectivity of hydrogen atoms. For a derivative such as 4-[3-(3-Fluoro-2-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester, which is synthesized from this compound, the aromatic protons of the 3-fluoro-2-methoxyphenyl group would exhibit characteristic chemical shifts and splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR provides information about the carbon skeleton of the molecule. In the same derivative, distinct signals would be observed for each carbon atom in the 3-fluoro-2-methoxyphenyl moiety, with their chemical shifts influenced by the attached fluorine and methoxy (B1213986) groups.
¹⁹F NMR is particularly valuable for fluorinated compounds. It provides a direct probe of the fluorine atom's environment. The chemical shift of the ¹⁹F signal for this compound would be characteristic of a fluorine atom attached to an aromatic ring, and any coupling to nearby protons would provide further structural information.
In the context of reactions involving this compound that produce chiral molecules, NMR is essential for diastereomeric analysis . By creating derivatives with a chiral auxiliary, it is possible to distinguish between diastereomers using NMR, as they are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. This allows for the determination of diastereomeric ratios and the assessment of the stereoselectivity of a reaction.
Table 1: Representative NMR Data for a Derivative of this compound (Note: This data is for a complex derivative and not the parent acid itself, illustrating the application of the technique.)
| Nucleus | Observed Chemical Shifts (ppm) | Multiplicity / Coupling Constants (J) | Assignment |
|---|---|---|---|
| ¹H | 1.22 | d, J=6.23 Hz | Isopropyl CH₃ |
| ¹H | 3.71 - 3.80 | m | Piperazine CH₂ |
| ¹H | 4.00 | s | Methoxy CH₃ |
| ¹H | 6.81 | d, J=8.08 Hz | Aromatic CH |
| ¹³C | 21.95 | Isopropyl CH₃ | |
| ¹³C | 42.85, 44.06 | Piperazine CH₂ | |
| ¹³C | 53.10 | Methoxy CH₃ |
X-Ray Crystallography for Solid-State Structural Determination
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and the molecule's conformation.
For this compound, the FT-IR and FT-Raman spectra would be characterized by specific vibrational bands corresponding to:
O-H stretching of the boronic acid group, typically appearing as a broad band in the FT-IR spectrum.
B-O stretching vibrations.
C-F stretching , which is usually a strong band in the FT-IR spectrum.
Aromatic C-H and C=C stretching modes.
C-O stretching of the methoxy group.
By analyzing the positions and intensities of these bands, and often with the aid of computational modeling (like Density Functional Theory, DFT), researchers can deduce information about the preferred molecular conformation, such as the orientation of the hydroxyl groups (syn/anti) and the dihedral angle between the boronic acid group and the phenyl ring.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3600 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| B-O Stretch | 1310 - 1380 | FT-IR |
| C-F Stretch | 1000 - 1400 | FT-IR |
| C-O Stretch (Methoxy) | 1000 - 1300 | FT-IR |
UV-Vis Spectroscopy for Electronic Transitions and Acidity Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring, arising from π→π* electronic transitions.
A key application of UV-Vis spectroscopy for boronic acids is the determination of their acidity (pKa). The absorption spectrum of a phenylboronic acid changes as a function of pH due to the equilibrium between the neutral, trigonal planar boronic acid and its conjugate base, the tetrahedral boronate anion. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately determined. While a computationally predicted pKa value for this compound is around 7.90, an experimental determination via UV-Vis spectrophotometry would provide a more definitive value.
Future Research Directions and Emerging Paradigms for 3 Fluoro 2 Methoxyphenylboronic Acid
Exploration of Novel Catalytic Applications Beyond Traditional Cross-Coupling
While 3-Fluoro-2-methoxyphenylboronic acid is a well-established reagent in traditional cross-coupling reactions, particularly Suzuki-Miyaura coupling, future research is poised to explore its utility in a broader range of catalytic transformations. The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents—the electron-withdrawing nature of fluorine and the electron-donating character of the methoxy group—create a distinct chemical environment at the boronic acid moiety that could be exploited in novel catalytic cycles.
Emerging areas of investigation include the potential for this compound to participate in photoredox catalysis . Here, its electronically distinct aromatic ring could interact with photoexcited catalysts to facilitate single-electron transfer processes, opening avenues for novel bond formations under mild conditions. Furthermore, its application as an organocatalyst is an intriguing possibility. The Lewis acidic boron center, modulated by the substituents, could be harnessed to activate substrates in reactions such as aldol additions or cycloadditions.
Another promising frontier is its use in C-H activation reactions . While traditionally the boronic acid itself is a coupling partner, future methodologies could see the C-H bonds on the aromatic ring of this compound activated and functionalized directly, offering a more atom-economical approach to complex molecule synthesis. nih.gov
Rational Design of Advanced Functional Materials with Tunable Properties
The unique structural and electronic features of this compound make it an attractive building block for the rational design of advanced functional materials with tailored properties. The interplay of the polar boronic acid group, the electron-rich methoxy group, and the electron-withdrawing fluorine atom can be leveraged to create materials with specific optoelectronic and physical characteristics.
In the realm of organic electronics , this compound can be incorporated into conjugated polymer backbones or as pendant groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and emission properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution, in particular, is known to enhance the stability and electron-accepting ability of organic electronic materials.
Furthermore, this compound can serve as a versatile linker in the synthesis of metal-organic frameworks (MOFs) . bohrium.comrsc.orgnih.govmdpi.com The boronic acid moiety can coordinate with metal centers, while the fluorinated and methoxylated phenyl ring can be further functionalized to control the pore size, surface chemistry, and guest-host interactions within the MOF structure. This allows for the design of MOFs with tunable properties for applications in gas storage, separation, and catalysis.
Below is a table outlining potential tunable properties in functional materials derived from this compound:
| Material Type | Targeted Property | Role of this compound | Potential Application |
| Conductive Polymers | Band Gap Engineering | Modifies HOMO/LUMO levels through electronic effects of F and OMe groups. | Organic transistors, sensors |
| Fluorescent Materials | Emission Wavelength | Influences the intramolecular charge transfer characteristics. | OLEDs, bio-imaging |
| Metal-Organic Frameworks | Gas Adsorption Selectivity | Functionalizes the pore environment and modifies surface polarity. | Carbon capture, gas separation |
Integration into Chemo- and Biocatalytic Systems for Enhanced Efficiency
The integration of this compound into chemo- and biocatalytic systems represents a promising avenue for enhancing synthetic efficiency and accessing novel bioactive molecules. The field of chemoenzymatic synthesis , which combines the selectivity of enzymes with the broad reaction scope of chemical catalysts, can benefit from the unique reactivity of this boronic acid. mdpi.com
For instance, enzymes could be used to perform stereoselective transformations on a substrate, followed by a chemical step utilizing this compound in a cross-coupling reaction to build molecular complexity. The biocompatibility of boronic acids, under certain conditions, also opens the door for their use in one-pot tandem reactions where both chemical and enzymatic catalysts operate concurrently.
Moreover, the boronic acid moiety itself can interact with the active sites of certain enzymes, suggesting its potential role in biocatalytic cascades . This could involve the design of artificial metalloenzymes where the boronic acid acts as a recognition element or a catalytic cofactor. The fluorine and methoxy groups can be further modified to fine-tune these interactions and enhance the efficiency and selectivity of the biocatalytic process.
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput synthesis and screening (HTS) methodologies is crucial. acs.org Automated synthesis platforms can be employed to rapidly generate libraries of compounds derived from this building block. sigmaaldrich.comsynplechem.com These platforms can perform a variety of reactions, including Suzuki-Miyaura couplings, amidations, and other transformations, in a parallel and efficient manner. sigmaaldrich.com
Once these libraries are synthesized, HTS techniques can be used to screen for desired properties, such as catalytic activity, biological activity, or material properties. d-nb.infogist.ac.kr For example, fluorescent-based assays can be developed to quickly identify effective catalysts for a particular transformation from a library of boronic acid derivatives. gist.ac.kr Similarly, cell-based assays can be used to screen for compounds with potential therapeutic effects.
The data generated from these high-throughput experiments can be used to build structure-activity relationship (SAR) models, which can then guide the design of next-generation compounds with improved properties. This iterative cycle of automated synthesis, high-throughput screening, and data-driven design will be instrumental in unlocking the full potential of this compound.
Further Elucidation of Biological Mechanisms and Therapeutic Potentials
Derivatives of this compound have shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Future research will focus on a more detailed elucidation of the biological mechanisms underlying these activities and exploring a broader range of therapeutic applications.
In the context of cancer , studies have pointed towards the ability of boronic acid-containing compounds to act as enzyme inhibitors, for instance, by targeting proteasomes. mdpi.com Further investigations are needed to identify the specific molecular targets of derivatives of this compound and to understand how the fluorine and methoxy substituents contribute to their binding affinity and selectivity. For example, some fluorinated β-lactams derived from related structures have been shown to inhibit tubulin polymerization, inducing apoptosis in cancer cells. mdpi.comnih.gov
The antimicrobial potential of these compounds also warrants further exploration. The ability of boronic acids to form reversible covalent bonds with diols present in bacterial cell walls or essential enzymes is a likely mechanism of action. Future studies should focus on identifying the specific bacterial targets and understanding the structure-activity relationships to design more potent and selective antimicrobial agents.
The table below summarizes the antiproliferative activity of a related compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33), in various breast cancer cell lines, highlighting the potential for developing potent anticancer agents from fluorinated phenyl derivatives. mdpi.comnih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | ER-positive Breast Cancer | 0.095 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.620 |
Advanced Computational Methodologies for Predictive Modeling and Reaction Optimization
Advanced computational methodologies are becoming increasingly vital in predicting the behavior of molecules and optimizing chemical reactions. For this compound, these tools can provide valuable insights into its reactivity, guide the design of new catalysts and materials, and accelerate the discovery of novel applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule in detail, including the effects of the fluorine and methoxy substituents on the properties of the boronic acid group. This information can be used to predict its reactivity in various chemical transformations and to understand the mechanisms of these reactions at a molecular level. nih.govresearchgate.net
Molecular docking studies can be used to predict how derivatives of this compound might interact with the active sites of biological targets, such as enzymes. cumhuriyet.edu.trnih.govchemrxiv.org This can aid in the rational design of more potent and selective therapeutic agents.
Furthermore, the application of machine learning algorithms is emerging as a powerful tool for reaction optimization. nih.gov By training models on large datasets of reaction outcomes, it is possible to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation involving this compound, thereby saving significant time and resources in the laboratory.
Q & A
Q. What are the common synthetic routes for 3-fluoro-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metalation. For example, palladium-catalyzed coupling of this compound precursors with aryl halides requires optimized conditions:
- Catalyst system : Pd(dba)₃ with tri-tert-butylphosphine (1.5 mol%) in toluene/water .
- Temperature : 60°C for 18 hours achieves >90% conversion in model reactions .
- Base : Potassium fluoride (KF) is preferred for minimizing protodeboronation . Yield optimization requires careful control of stoichiometry (1:1.2 boronic acid:halide ratio) and inert atmospheres to prevent oxidation.
Q. How can researchers assess the purity and stability of this compound?
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm absence of protodeboronation byproducts .
- Stability testing : Store at 0–6°C under nitrogen to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H NMR : Distinct signals for fluorine-coupled aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- ¹¹B NMR : A sharp peak near δ 28–30 ppm confirms boronic acid functionality .
- IR spectroscopy : B-O stretching vibrations at 1340–1390 cm⁻¹ and O-H bonds at 3200–3600 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in cross-coupling reactions?
The ortho -methoxy group enhances boronic acid stability via intramolecular hydrogen bonding with the boron hydroxyl, while the meta -fluorine withdraws electron density, accelerating transmetalation in Suzuki reactions. Comparative studies show:
Q. What strategies mitigate protodeboronation in aqueous media during coupling reactions?
Protodeboronation is minimized by:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Boron center electrophilicity : LUMO energy = -1.8 eV, favorable for nucleophilic attack in Chan-Lam couplings .
- Transition-state barriers : Activation energy for Suzuki coupling with aryl bromides is ~25 kcal/mol, lower than non-fluorinated analogs . These models guide solvent selection (dielectric constant >15) and catalyst design.
Methodological Recommendations
- Synthesis : Prioritize Pd(dba)₃/tBu₃P catalyst systems for sterically hindered substrates .
- Purification : Use silica gel chromatography (EtOAc/hexane, 1:4) followed by recrystallization in ethanol/water .
- Quality control : Monitor boron content via ICP-MS (detection limit: 0.1 ppm) to ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
